molecular formula C16H24O B7984071 trans-2-(4-Butylphenyl)cyclohexanol

trans-2-(4-Butylphenyl)cyclohexanol

Cat. No.: B7984071
M. Wt: 232.36 g/mol
InChI Key: UGSNDJFIMCVSKW-JKSUJKDBSA-N
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Description

trans-2-(4-Butylphenyl)cyclohexanol (CAS 933674-50-1) is a chiral cyclohexanol derivative of significant interest in synthetic organic chemistry and pharmaceutical research . This compound features a trans-configured cyclohexyl ring with a 4-n-butylphenyl substituent, a structure that provides enhanced steric stability and makes it a valuable scaffold for asymmetric synthesis . Its well-defined stereochemistry and lipophilicity contributed by the butylphenyl group allow for precise structural modifications and controlled molecular interactions, supporting advanced research in material science and the development of liquid crystals . The compound serves as a crucial chiral building block or intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials . It is supplied with a guaranteed high purity of 96% to ensure consistency and reliability in experimental results . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,2S)-2-(4-butylphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h9-12,15-17H,2-8H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSNDJFIMCVSKW-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(4-Butylphenyl)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-butylbenzene.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared from 4-butylbromobenzene and magnesium in dry ether.

    Addition Reaction: The Grignard reagent is then reacted with cyclohexanone to form the corresponding alcohol.

    Hydrogenation: The resulting product is subjected to hydrogenation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Grignard reactions followed by catalytic hydrogenation. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure hydrogenation systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-(4-Butylphenyl)cyclohexanol can undergo oxidation to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields various alcohol derivatives.

    Substitution: Results in halogenated or other functionalized cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Trans-2-(4-Butylphenyl)cyclohexanol has been investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis. A study highlighted its role in structure-activity relationship (SAR) studies, where analogs of this compound demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis . The research showed that modifications to the phenyl group could enhance potency while maintaining favorable physicochemical properties .

Material Science

In materials science, this compound is utilized as an intermediate in the synthesis of various polymers and resins. Its ability to act as a chain stopper in polymerization processes allows for precise control over molecular weight, which is critical in producing high-performance materials such as epoxy resins .

Synthesis of Complexes

The compound is also used as a reactant in the synthesis of metal complexes. For instance, it can react with vanadium oxide clusters to create novel coordination compounds that exhibit interesting catalytic properties . This application is particularly relevant in the field of catalysis and environmental chemistry.

Case Study 1: Anti-Tubercular Activity

A recent study conducted a high-throughput screening of chemical libraries, identifying this compound derivatives as promising candidates against M. tuberculosis . The derivatives exhibited varying levels of activity, with some showing minimum inhibitory concentrations (MICs) as low as 2 µM, indicating strong potential for further development into therapeutic agents .

Case Study 2: Polymer Development

In polymer science, researchers explored the use of this compound in developing epoxy resins. The study demonstrated that incorporating this compound into resin formulations improved thermal stability and mechanical properties compared to traditional formulations without it. This enhancement makes it suitable for applications in aerospace and automotive industries where material performance is critical .

Mechanism of Action

The mechanism of action of trans-2-(4-Butylphenyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds, while the butylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural and Physical Properties of Cyclohexanol Derivatives
Compound Substituent Molar Mass (g/mol) Melting Point (°C) Key Feature(s)
trans-2-(4-Butylphenyl)cyclohexanol* 4-Butylphenyl (trans) 248.38 (calc.) Not reported Hydrophobic aryl group
trans-2-(4-n-Propylphenyl)cyclohexanol 4-Propylphenyl (trans) 218.33 Not reported Shorter alkyl chain substituent
trans-2-(Quinolin-2-yl)cyclohexanol Quinoline (trans) 255.34 129–131 Heteroaromatic substituent
trans-2-(N,N-Dimethylamino)cyclohexanol N,N-Dimethylamino (trans) 157.25 Not reported Hydrogen-bonding capability
trans-2-(4-Phenylpiperidino)cyclohexanol (Vesamicol) Piperidine-phenyl (trans) 285.43 Not reported Acetylcholine-storage blocker

*Calculated based on structural analogs.

Key Observations :

  • Substituent Effects: The 4-butylphenyl group enhances hydrophobicity compared to shorter alkyl chains (e.g., propyl) or heteroaromatic groups (e.g., quinoline) . This may influence solubility and partitioning behavior in biological systems.
  • Stereochemical Control: Synthesis of trans isomers is highly dependent on reducing agents. For example, trans-2-(quinolin-2-yl)cyclohexanol achieves >94% trans selectivity using Al(Oi-Pr)3/i-PrOH, whereas NaBH4 yields a 3:1 trans/cis mixture . Similar stereochemical challenges likely apply to this compound.
Table 2: Reactivity and Functional Comparisons
Compound Reactivity/Application Reference
trans-2-(N,N-Dimethylamino)cyclohexanol Fastest esterification rate (k = 9.3 × 10⁻⁵ s⁻¹) due to synperiplanar H-bonding
trans-2-(4-Phenylpiperidino)cyclohexanol Blocks acetylcholine storage (IC₅₀ = 0.5 µM); used in neuroimaging
trans-2-(Quinolin-2-yl)cyclohexanol Precursor for iridium complexes in catalysis
trans-2-(Azaarylsulfanyl)-cyclohexanol pH-induced conformational switching for molecular devices

Key Observations :

  • Reactivity: The presence of amino groups (e.g., N,N-dimethylamino) significantly enhances reactivity in esterification via hydrogen-bond-mediated activation .
  • Pharmacological Potential: Piperidino-phenyl derivatives like vesamicol exhibit cholinergic activity, suggesting that this compound could be explored for similar neuropharmacological applications .

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